tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate
Description
tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a methyl group at position 4 and a carbamimidoyl group (-NH-C(=NH)-NH₂) at position 1. The tert-butyl carbamate moiety (-OC(=O)N(t-Bu)) serves as a protective group for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C13H25N3O2 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C13H25N3O2/c1-9-5-7-13(8-6-9,10(14)15)16-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H3,14,15)(H,16,17) |
InChI Key |
ZSHOLEOKCQDZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-carbamimidoyl-4-methylcyclohexylamine under controlled conditions . The reaction is carried out in the presence of a base such as diisopropylethylamine (DIEA) and a coupling agent like di-tert-butyl dicarbonate (Boc2O) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: NaN3, LiAlH4, RLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate with structurally related compounds from the evidence:
Key Differences and Implications
Substituent Effects on Reactivity :
- The carbamimidoyl group in the target compound introduces strong hydrogen-bonding capability and basicity, distinguishing it from the chloroarene (), sulfonate ester (), and amine () substituents. This group may enhance interactions with biological targets (e.g., enzymes) but could also increase susceptibility to hydrolysis under acidic/basic conditions compared to the more stable chloroarene derivative .
- The methanesulfonyloxy group in ’s compound acts as a leaving group, making it reactive in nucleophilic substitution reactions—a property absent in the target compound .
Physicochemical Properties: The amine in ’s compound confers basicity (pKa ~10–11), enabling protonation at physiological pH, whereas the carbamimidoyl group (pKa ~12–13) in the target compound is more basic and polar, likely reducing membrane permeability .
Stability and Hazard Profile: The target compound’s carbamimidoyl group may render it less stable under oxidative conditions compared to the sulfonate ester () or chloroarene () derivatives.
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